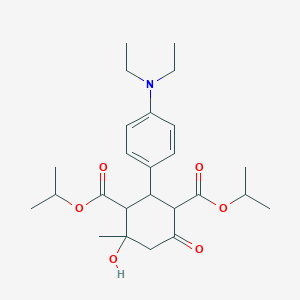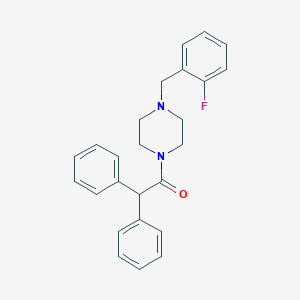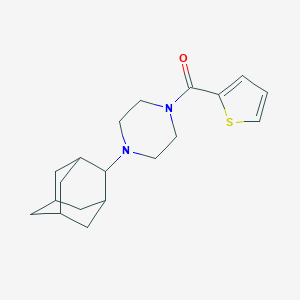
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester, also known as DAPH-12, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPH-12 belongs to the family of cyclohexane dicarboxylic acid derivatives and is known to exhibit potent antioxidant and anti-inflammatory properties.
科学研究应用
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.
作用机制
The mechanism of action of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester involves its ability to scavenge free radicals and inhibit oxidative stress. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Additionally, the synthesis method for 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is relatively simple and can be performed on a large scale, making it suitable for commercial production. However, one of the limitations of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester. One potential direction is the development of novel formulations of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester that can improve its solubility in water and enhance its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester and its potential therapeutic applications in various diseases. Finally, the development of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成方法
The synthesis of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester involves the reaction of 4-diethylaminophenol with diisopropyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to hydrolysis and decarboxylation to obtain 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for commercial production.
属性
产品名称 |
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester |
|---|---|
分子式 |
C25H37NO6 |
分子量 |
447.6 g/mol |
IUPAC 名称 |
dipropan-2-yl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H37NO6/c1-8-26(9-2)18-12-10-17(11-13-18)20-21(23(28)31-15(3)4)19(27)14-25(7,30)22(20)24(29)32-16(5)6/h10-13,15-16,20-22,30H,8-9,14H2,1-7H3 |
InChI 键 |
CQAILSXGLKOREC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)


![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)


